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Compound of Interest

Compound Name: PF-03814735

Cat. No.: B612103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PF-03814735 is an orally bioavailable, potent, and reversible small-molecule inhibitor of Aurora

kinases A and B, which are key regulators of mitosis.[1][2] Overexpression of these kinases

has been implicated in various cancers, making them attractive targets for oncology drug

development.[1][2] This technical guide provides a comprehensive overview of the

pharmacokinetic profile of PF-03814735, drawing from preclinical and clinical data. It is

intended to serve as a resource for researchers and drug development professionals involved

in the study of this and other similar kinase inhibitors. The document summarizes key

pharmacokinetic parameters, details the experimental methodologies used to obtain these

data, and visualizes relevant pathways and workflows.

Introduction
PF-03814735 is a novel therapeutic agent that has undergone Phase I clinical trials for the

treatment of advanced solid tumors.[1][2] Its mechanism of action involves the inhibition of

Aurora kinases, leading to defects in mitotic spindle formation, failed cytokinesis, and

subsequent apoptosis in cancer cells. This guide will delve into the absorption, distribution,

metabolism, and excretion (ADME) properties of PF-03814735, providing a foundational

understanding for further research and development.
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Preclinical Pharmacokinetics
Preclinical evaluation of PF-03814735 in mouse models has been instrumental in

characterizing its in vivo behavior and establishing a basis for its clinical development.

In Vivo Pharmacokinetic/Pharmacodynamic Studies in
Mice
Data Summary:

While specific Cmax, Tmax, and AUC values from preclinical studies are not publicly available,

studies in mice bearing human tumor xenografts have demonstrated that once-daily oral

administration of PF-03814735 leads to dose-dependent inhibition of tumor growth.[2] A key

pharmacodynamic marker, the phosphorylation of histone H3, was shown to be reduced in

tumors at tolerable doses, indicating target engagement in vivo.[2]

Experimental Protocol:

Animal Model: Mice bearing human xenograft tumors.

Dosing: Single oral gavage of PF-03814735.

Sample Collection: Blood and tumor tissue collected at various time points post-dose.

Pharmacokinetic Analysis: Plasma concentrations of PF-03814735 were determined using

liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacodynamic Analysis: Tumor levels of phosphohistone H3 were assessed to confirm

target engagement.

Experimental Workflow for Preclinical Pharmacokinetic/Pharmacodynamic Studies
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Caption: Workflow for preclinical pharmacokinetic and pharmacodynamic assessment of PF-
03814735.

Clinical Pharmacokinetics
A Phase I, open-label, multicenter, dose-escalation study (NCT00424632) was conducted to

evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-03814735 in patients with

advanced solid tumors.[1][3]

Study Design and Dosing
Patients received once-daily oral doses of PF-03814735 on two different schedules:

Schedule A: Days 1-5 of a 21-day cycle.

Schedule B: Days 1-10 of a 21-day cycle.

Dose escalation proceeded until the maximum tolerated dose (MTD) was determined for each

schedule.

Pharmacokinetic Profile
Data Summary:
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Parameter Observation Citation

Absorption Rapidly absorbed [1]

Linearity
Linear pharmacokinetics up to

100mg once-daily
[1]

Terminal Half-life (t½) 14.4 to 23.6 hours [1]

Maximum Tolerated Dose

(MTD)

Schedule A: 80mg QD;

Schedule B: 50mg QD
[1]

Specific Cmax, Tmax, and AUC values from the Phase I clinical trial are not publicly available

in the reviewed literature.

Experimental Protocol:

Study Population: Patients with advanced solid tumors for whom no standard therapy was

available.

Drug Administration: Oral, once-daily PF-03814735.

Pharmacokinetic Sampling: Blood samples were collected at predefined time points after

drug administration.

Bioanalysis: Plasma concentrations of PF-03814735 were quantified using a validated LC-

MS/MS method.

Pharmacodynamic Assessment: Tumor biopsies were taken to assess the inhibition of

Aurora B activity via histone H3 phosphorylation.

Phase I Clinical Trial Workflow
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Caption: Workflow of the Phase I clinical trial for PF-03814735.

Metabolism and Excretion
Detailed information on the in vitro metabolism, including the specific cytochrome P450

enzymes involved, and the excretion pathways of PF-03814735 and its metabolites is not

extensively available in the public domain. Further studies, such as those involving

radiolabeled compounds, would be necessary to fully elucidate these aspects of its

pharmacokinetic profile.[4][5]

Key Experimental Methodologies
Quantification of PF-03814735 in Plasma by LC-MS/MS

Sample Preparation: Protein precipitation of plasma samples followed by centrifugation.

Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) for

separation.

Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction

monitoring (MRM) mode for sensitive and specific detection.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b612103?utm_src=pdf-body-img
https://www.benchchem.com/product/b612103?utm_src=pdf-body
https://www.benchchem.com/product/b612103?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22803803/
https://formulation.bocsci.com/services-solutions/excretion-and-mass-balance-studies.html
https://www.benchchem.com/product/b612103?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification: Use of a stable isotope-labeled internal standard for accurate quantification.

Immunohistochemical Analysis of Phosphohistone H3
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor biopsy sections.

Antigen Retrieval: Heat-induced epitope retrieval to unmask the target antigen.

Primary Antibody: Incubation with a validated primary antibody specific for phosphorylated

histone H3 (Ser10).

Detection System: Use of a labeled secondary antibody and a chromogenic substrate to

visualize the target.

Analysis: Quantification of positive staining within tumor cells to determine the level of target

inhibition.

Signaling Pathway
PF-03814735 exerts its therapeutic effect by inhibiting the Aurora kinase signaling pathway,

which is crucial for the regulation of mitosis.

Aurora Kinase Signaling Pathway and Inhibition by PF-03814735
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Caption: Inhibition of the Aurora kinase signaling pathway by PF-03814735.

Conclusion
PF-03814735 is an orally bioavailable Aurora kinase inhibitor with a pharmacokinetic profile

characterized by rapid absorption and linear kinetics. Phase I clinical trials have established the

maximum tolerated doses for different dosing schedules. Preclinical studies have demonstrated

its in vivo activity and target engagement. While key pharmacokinetic parameters have been

qualitatively described, a more detailed quantitative understanding of its ADME properties

would be beneficial for its continued development and for informing the design of future studies

with similar compounds. The experimental protocols and workflows detailed in this guide

provide a framework for the pharmacokinetic and pharmacodynamic evaluation of novel kinase

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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